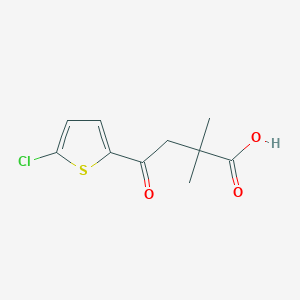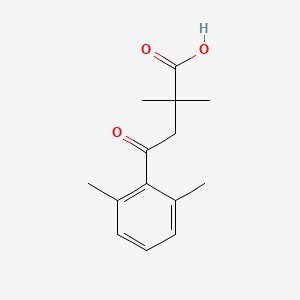
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, or NMR spectra.科研应用
Synthesis and Chemical Properties
- Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a derivative of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, is synthesized for use as an intermediate in antiobesity agents like rimonabant (Hao Zhi-hui, 2007).
- This compound has been utilized in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating high regioselectivity and significant reduction in reaction times (P. Machado et al., 2011).
Crystallography and Molecular Structure
- The synthesis of related compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has contributed to the understanding of crystal and molecular structures, with detailed characterization using techniques like X-ray diffraction (D. Achutha et al., 2017).
Photovoltaic Properties and Applications
- Derivatives of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their photovoltaic properties, demonstrating potential for use in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).
Electronic Properties and Applications
- Studies on the electrical properties of related compounds, like 4H-pyrano[3,2-c]quinoline derivatives, have shown significant potential in the fields of electronics and materials science (H. Zeyada et al., 2016).
Bioreduction and Biotechnological Applications
- Research has been conducted on the optimal bioreduction of Ethyl 4-chloro-3-oxobutyrate, a related compound, using Saccharomyces cerevisiae. This process is important for producing high-quality pharmaceutical intermediates (Junghui Chen et al., 2002).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.
未来方向
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, or ways its synthesis could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
性质
IUPAC Name |
ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHMOCSOPAUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645560 |
Source


|
| Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate | |
CAS RN |
898751-84-3 |
Source


|
| Record name | Ethyl 3,5-dichloro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)










